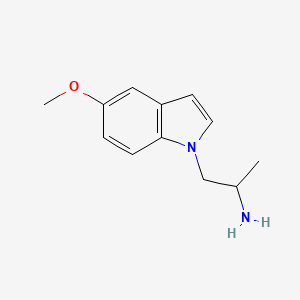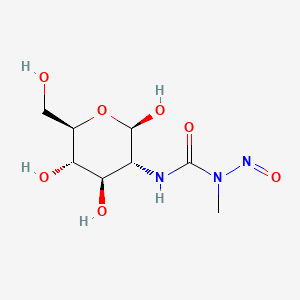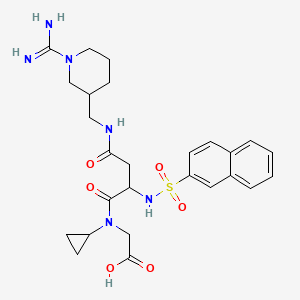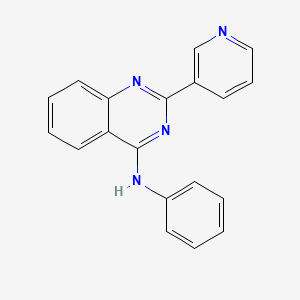
Benzyl-(6-chloro-2-pyridin-3-yl-quinazolin-4-yl)-amine; hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl-(6-chloro-2-pyridin-3-yl-quinazolin-4-yl)-amine; hydrochloride: is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by its complex structure, which includes a quinazoline core, a pyridine ring, and a benzylamine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(6-chloro-2-pyridin-3-yl-quinazolin-4-yl)-amine; hydrochloride typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic aromatic substitution reaction, where a suitable pyridine derivative reacts with the quinazoline core.
Benzylation: The benzylamine moiety is introduced through a nucleophilic substitution reaction, where benzylamine reacts with the chlorinated quinazoline-pyridine intermediate.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamine moiety, leading to the formation of benzylidene derivatives.
Reduction: Reduction reactions can target the quinazoline core or the pyridine ring, potentially leading to dihydroquinazoline or dihydropyridine derivatives.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution at the pyridine ring or electrophilic substitution at the benzylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like sodium hydride, potassium carbonate, and various alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylamine moiety may yield benzylidene derivatives, while reduction of the quinazoline core can produce dihydroquinazoline derivatives.
科学研究应用
Benzyl-(6-chloro-2-pyridin-3-yl-quinazolin-4-yl)-amine; hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Benzyl-(6-chloro-2-pyridin-3-yl-quinazolin-4-yl)-amine; hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, in cancer research, it may inhibit specific kinases or interfere with DNA replication, thereby exerting its anticancer effects.
相似化合物的比较
Similar Compounds
- Benzyl-(6-chloro-2-pyridin-3-yl-quinazolin-4-yl)-amine
- 6-Chloro-2-pyridin-3-yl-quinazolin-4-yl)-amine
- Benzyl-quinazolin-4-yl)-amine
Uniqueness
Benzyl-(6-chloro-2-pyridin-3-yl-quinazolin-4-yl)-amine; hydrochloride is unique due to the presence of both the benzylamine and pyridine moieties, which confer distinct chemical and biological properties. The hydrochloride salt form also enhances its solubility and stability, making it more versatile for various applications.
This compound’s unique structure allows it to interact with a broader range of biological targets compared to its analogs, potentially leading to more potent and selective effects in scientific research and therapeutic applications.
属性
分子式 |
C20H15ClN4 |
|---|---|
分子量 |
346.8 g/mol |
IUPAC 名称 |
N-benzyl-6-chloro-2-pyridin-3-ylquinazolin-4-amine |
InChI |
InChI=1S/C20H15ClN4/c21-16-8-9-18-17(11-16)20(23-12-14-5-2-1-3-6-14)25-19(24-18)15-7-4-10-22-13-15/h1-11,13H,12H2,(H,23,24,25) |
InChI 键 |
DAUDUZLZSPQASO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[1-[(1-Anilino-4-methyl-1-oxopentan-2-yl)amino]-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid](/img/structure/B10780920.png)

![4-[[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalene-2-carbonyl]amino]-2,6-difluorobenzoic acid](/img/structure/B10780942.png)
![Methyl 3-(2-hydroxy-4-iodobenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B10780949.png)
![1-(2,3-dihydro-1H-inden-5-yl)-3-[5-(4,4-dimethylazepan-2-yl)-2-oxo-1-propyl-3H-1,4-benzodiazepin-3-yl]urea](/img/structure/B10780956.png)
![1-(2,3-dihydro-1H-inden-5-yl)-3-[5-(4,4-dimethylpiperidin-2-yl)-2-oxo-1-propyl-3H-1,4-benzodiazepin-3-yl]urea](/img/structure/B10780958.png)

![5-[2-(5-Methoxy-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindol-2-yl)ethyl]-8-thia-3,5,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B10780974.png)

![2-[(2-amino-3-phenylpropanoyl)amino]-N-[3-cyclohexyl-1-hydroxy-1-(1,3-thiazol-2-yl)propan-2-yl]-4-methylpentanamide](/img/structure/B10780989.png)
![4-[1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-vinyl]-benzoic acid](/img/structure/B10781001.png)
![2-[[4-[(1-Carbamimidoylpiperidin-3-yl)methylamino]-2-(naphthalen-2-ylsulfonylamino)-4-oxobutanoyl]-methylamino]acetic acid](/img/structure/B10781005.png)

![3-Amino-2-{3-[4-(2-methoxy-phenyl)-piperidin-1-yl]-propylsulfanyl}-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B10781019.png)
